molecular formula C22H28N2O10 B15198603 (4S,4AS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrate

(4S,4AS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrate

Cat. No.: B15198603
M. Wt: 480.5 g/mol
InChI Key: DKCYXTOVNRJMGE-UNCCBIAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4S,4AS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrate is a complex organic molecule with multiple chiral centers. It is known for its significant biological activity and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4AS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrate typically involves multiple steps, including the formation of the tetracene core, functional group modifications, and the introduction of the dimethylamino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

Chemistry

The compound is used as a model system for studying complex organic reactions and stereochemistry. Its multiple chiral centers make it an excellent candidate for research in asymmetric synthesis and chiral resolution.

Biology

In biological research, the compound is studied for its potential as an antibiotic and anticancer agent. Its ability to interact with DNA and inhibit certain enzymes makes it a valuable tool in molecular biology.

Medicine

The compound has shown promise in preclinical studies as a therapeutic agent for various diseases, including bacterial infections and cancer. Its unique structure allows it to target specific molecular pathways involved in disease progression.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerases. Additionally, it can form reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: Another tetracene derivative with similar anticancer properties.

    Mitoxantrone: A synthetic anthraquinone with similar mechanisms of action.

Uniqueness

The compound’s unique combination of functional groups and chiral centers gives it distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C22H28N2O10

Molecular Weight

480.5 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate

InChI

InChI=1S/C22H24N2O8.2H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);2*1H2/t9-,10-,15-,21+,22-;;/m0../s1

InChI Key

DKCYXTOVNRJMGE-UNCCBIAGSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.